Deltamycin A1
Description
Historical Perspective and Discovery of Deltamycins
The discovery of antibiotics has a rich history, with significant milestones including the introduction of sulfa drugs in 1935 and the discovery of penicillin in 1928. longitudeprize.orgstudyantibiotics.com The "golden age" of antibiotic discovery saw the identification of many natural antibiotics from soil-dwelling organisms, particularly from the Streptomyces genus of Actinobacteria. studyantibiotics.comnih.gov
The deltamycins, including Deltamycin A1, were discovered as new basic macrolide antibiotics. The initial report on their producing organism and fermentation was published in 1978. nih.gov The chemical structures of deltamycins A1, A2, A3, and A4 were determined primarily through spectral properties and were reported in 1979. Deltamycin A4 was identified as carbomycin (B1668359) A.
Taxonomic Classification and Producing Organisms of this compound
This compound is produced by a specific microorganism. Its taxonomic classification is linked to the Streptomyces genus, known for producing a diverse range of natural antimicrobials. studyantibiotics.com
Streptomyces halstedii subsp. deltae as the Primary Producer
A streptomycete strain, designated P3409, was found to produce the new basic macrolide antibiotics deltamycins A1, A2, and A3, along with carbomycin A (deltamycin A4). nih.govresearchgate.net This strain was considered a new subspecies, and the name Streptomyces halstedii subsp. deltae was proposed for it. nih.govresearchgate.net These deltamycins produced by Streptomyces halstedii subsp. deltae demonstrated activity against Gram-positive bacteria. nih.govresearchgate.net
Relationship and Differentiation from Other 16-Membered Macrolides (e.g., Carbomycin A, Leucomycin (B7888351) V)
This compound belongs to the family of 16-membered macrolide antibiotics. nih.gov The structures of deltamycins A1, A2, A3, and A4 were determined to belong to the basic macrolide family. Deltamycin A4 was identified as carbomycin A, possessing an isovaleryl group on the mycarose (B1676882) moiety. Deltamycins A1, A2, and A3 share structural similarities with deltamycin A4 but differ in the acyl group present in place of the isovaleryl group: this compound has an acetyl group, Deltamycin A2 has a propionyl group, and Deltamycin A3 has an n-butyryl group.
Research has also explored the deepoxidation of 16-membered epoxyenone macrolide compounds, including carbomycin A and this compound, by Streptomyces halstedii subsp. deltae. nih.gov This process results in deepoxidation products that have shown high in vitro antibacterial and antimycoplasmal activities comparable to their parent compounds. nih.gov
While this compound is sometimes listed as a synonym for Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4B-diacetate, (12S,13S)- nih.gov, it is important to note the specific structural differences, particularly the acyl groups attached to the mycarose moiety, that differentiate the various deltamycins and leucomycins within the 16-membered macrolide class. Leucomycin A1, for instance, is described as a major metabolite from the leucomycin complex produced by S. kitasatoensis and is effective against Gram-positive bacteria, Gram-negative cocci, Leptospira, and mycoplasma. caymanchem.com Carbomycin A is also obtained from Streptomyces halstedii and exhibits inhibitory effects against Gram-positive bacteria and some Mycoplasma strains. nih.govnih.gov
The structural determination of these macrolides, including this compound, has been crucial in understanding their properties and relationships within this class of antibiotics. medchemexpress.com
| Compound Name | PubChem CID | Molecular Formula | Producing Organism | Key Structural Feature Difference from Deltamycin A4 (Carbomycin A) |
| This compound | 6446048 | C₃₉H₆₁NO₁₆ | Streptomyces halstedii subsp. deltae | Acetyl group instead of isovaleryl group |
| Carbomycin A | 5287879 | C₄₂H₆₇NO₁₆ | Streptomyces halstedii | Isovaleryl group on mycarose moiety (Identical to Deltamycin A4) |
| Leucomycin V | 6446048 | C₃₉H₆₁NO₁₆ | Not specified in search results | Often listed as a synonym for this compound, but structural details differentiate members of the leucomycin complex |
| Leucomycin A1 | 16846-34-7 | C₄₀H₆₇NO₁₄ | Streptomyces kitasatoensis | Part of the leucomycin complex, distinct from deltamycins |
Structure
2D Structure
Properties
CAS No. |
58880-22-1 |
|---|---|
Molecular Formula |
C39H61NO16 |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |
InChI |
InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+ |
InChI Key |
BSLHJKFVBDZBEO-VAWYXSNFSA-N |
Isomeric SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deltamycin A1; |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Deltamycin A1
Microbial Fermentation for Deltamycin A1 Production
This compound is produced through the fermentation of Streptomyces deltae (or Streptomyces halstedii subsp. deltae). nih.govresearchgate.net This process involves cultivating the producing microorganism in a suitable environment to encourage the synthesis and accumulation of the antibiotic. nih.gov
Optimization of Fermentation Conditions and Culture Media
Optimizing fermentation conditions and culture media is crucial for maximizing the yield of microbial products like this compound. nih.govmdpi.com Key parameters that are typically optimized include temperature, pH, aeration, inoculum size, and the composition of the culture medium. mdpi.comnih.gov
Culture media for microbial fermentation must provide the necessary nutrients and growth factors for the microorganism. scielo.org.co For antibiotic production by Streptomyces, complex organic media are often used. nih.gov These media typically contain carbon sources (such as glucose, sucrose, starch, molasses, or dextrins), nitrogen sources (like peptone, yeast extract, soybean meal, or ammonium (B1175870) salts), and essential trace elements and inorganic salts (such as phosphates, sulfates, and chlorides). scielo.org.coarnoldporter.com The specific composition and concentration of these components can significantly impact antibiotic production. nih.govmdpi.comarnoldporter.com
Research findings in optimizing fermentation for other antibiotics produced by Streptomyces highlight the importance of factors such as the optimal flow rate of precursors and the specific ratios of carbon and nitrogen sources in the medium. nih.gov For instance, studies on daptomycin (B549167) production by Streptomyces roseosporus demonstrated that a fed-batch strategy with controlled glucose feeding and an optimized medium composition (including dextrin, dextrose, molasses, and yeast extract) significantly increased production. nih.gov While specific detailed research findings solely focused on this compound fermentation optimization in publicly available searches are limited, the principles applied to other Streptomyces-produced macrolides are generally relevant.
Bioreactor Design and Process Scale-Up Considerations
Bioreactors are essential vessels for carrying out microbial fermentation on a larger scale. researchgate.net Their design and operation are critical for providing a controlled environment that supports optimal microbial growth and metabolite production. researchgate.netjscimedcentral.com Factors influencing bioreactor design include the need for efficient mixing, aeration, temperature control, and pH regulation. researchgate.netjscimedcentral.com Stirred tank bioreactors are commonly used in antibiotic fermentation due to their high oxygen transfer characteristics, although they can generate shear stress that may affect sensitive microorganisms. jscimedcentral.com
Scaling up a fermentation process from laboratory scale to industrial production is a complex undertaking. nih.govpageplace.de It involves translating the optimized conditions from smaller volumes to larger bioreactors while maintaining comparable performance. nih.govpageplace.de Challenges in scale-up include ensuring homogeneous mixing, adequate oxygen supply, and heat removal in larger vessels. nih.gov Consistent fed-batch strategies and careful consideration of engineering parameters are crucial for successful scale-up of antibiotic production processes. nih.gov Innovations in bioreactor technology, including continuous and modular designs, are being explored to improve efficiency and flexibility in biomanufacturing. biomade.org
Deltamycin Biosynthetic Gene Cluster (BGC) Characterization
The biosynthesis of complex natural products like macrolide antibiotics is encoded by clusters of genes, known as biosynthetic gene clusters (BGCs). nih.govnih.govu-tokyo.ac.jp These clusters typically contain genes for polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), as well as genes for modifying enzymes, regulatory proteins, and transport systems. nih.govnih.gov
Genomic Localization and Organization of BGCs
Biosynthetic gene clusters are typically located within the genome of the producing microorganism. nih.gov In Streptomyces, BGCs are often found in subtelomeric regions or other variable parts of the genome. Their organization involves a series of genes transcribed together or in closely linked operons, facilitating the coordinated expression of the enzymes required for the biosynthetic pathway. researchgate.net The specific genomic localization and detailed organization of the Deltamycin BGC have been subjects of research aimed at understanding and potentially manipulating deltamycin production. While specific details on the exact chromosomal location of the Deltamycin BGC in Streptomyces deltae were not extensively detailed in the search results, studies on other macrolide BGCs in Streptomyces indicate they are organized as contiguous gene clusters. researchgate.netsecondarymetabolites.org
Functional Annotation of Genes within the Deltamycin BGC
Functional annotation of genes within a BGC involves identifying the role of each gene product in the biosynthetic pathway. This is often done through bioinformatics analysis, comparing gene sequences to databases of known genes and protein domains. u-tokyo.ac.jpbiorxiv.org For macrolide BGCs, this includes identifying the modules and domains of the polyketide synthase responsible for assembling the macrolactone ring, as well as genes encoding enzymes that modify the macrolactone (e.g., glycosyltransferases, methyltransferases, hydroxylases) and those involved in the biosynthesis and attachment of deoxysugars. researchgate.netfrontiersin.org Genes for regulatory proteins that control the expression of the BGC and transporter proteins that export the final product or import precursors are also found within or associated with the cluster. nih.govresearchgate.net While detailed functional annotation of every gene in the Deltamycin BGC was not explicitly provided in the search results, the general principles of macrolide BGC annotation apply.
Comparative Genomics of Macrolide Biosynthesis
Comparative genomics involves comparing BGCs from different organisms to understand their evolution, identify conserved genes and pathways, and discover novel enzymes or metabolites. nih.govgoogle.com Comparing the Deltamycin BGC with other macrolide BGCs, such as those for erythromycin (B1671065), tylosin (B1662201), or spiramycin (B21755), can reveal similarities and differences in their enzymatic machinery and pathway organization. researchgate.netgoogle.comtandfonline.com These comparisons can shed light on how variations in gene content and organization lead to the structural diversity observed among macrolide antibiotics. google.com Studies have shown that macrolide BGCs often share core PKS genes but differ in tailoring enzymes and sugar biosynthesis genes, contributing to the unique structures of different macrolides. researchgate.netgoogle.com Comparative genomics can also aid in identifying potential new macrolides or engineering existing BGCs for the production of hybrid or modified structures. stikesbcm.ac.id
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6446048 |
Data Table: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₁NO₁₆ | nih.govuni.lu |
| Molecular Weight | 799.9 g/mol | nih.gov |
| CAS Number | 58880-22-1 | nih.gov |
| Appearance | Powder | |
| Antibiotic Activity Spectrum | Gram-positive bacteria | nih.gov |
| Solubility | Soluble in Methanol, Toluene | |
| IUPAC Name | [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate (B1210297) | nih.gov |
| InChI Key | BSLHJKFVBDZBEO-VAWYXSNFSA-N | uni.lu |
Enzymology and Metabolic Intermediates in this compound Biosynthesis
The biosynthesis of macrolide antibiotics like this compound proceeds through distinct stages: the assembly of the polyketide aglycone backbone, the attachment of deoxysugar moieties, and subsequent modifications catalyzed by tailoring enzymes. This modular assembly line ensures the precise construction of the macrolide structure.
Elucidation of Polyketide Synthase (PKS) Modules
The core structural scaffold of this compound, the 16-membered macrolactone ring, is synthesized by a type I modular polyketide synthase. guidetopharmacology.orgnih.govnih.govnih.govwikipedia.orgnih.gov Type I modular PKSs function as multi-enzyme complexes or large, multi-domain proteins, organized into discrete modules. nih.govwikipedia.org Each module is typically responsible for one round of chain elongation and modification, incorporating specific extender units derived from acyl-CoA precursors such as malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, and potentially methoxy (B1213986) malonyl-CoA. nih.govwikipedia.org
A minimal PKS module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. nih.govwikipedia.org The AT domain selects and loads the appropriate acyl-CoA extender unit onto the phosphopantetheine arm of the ACP domain. nih.govwikipedia.org The KS domain then catalyzes the condensation reaction between the growing polyketide chain (transferred from the upstream module's ACP or a loading module's AT/ACP) and the extender unit on the current module's ACP, extending the carbon backbone by two carbons. nih.govwikipedia.org Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can modify the β-keto group generated by the condensation reaction, leading to hydroxyl, double bond, or saturated carbons in the final polyketide backbone. nih.govnih.govwikipedia.org The specific arrangement and activity of these domains within the this compound PKS modules dictate the size, oxidation state, and stereochemistry of the macrolactone ring. While the precise domain organization of the this compound PKS has not been fully elucidated in the provided information, its 16-membered structure strongly implies the involvement of a specific number of PKS modules, each contributing to the construction of the aglycone. The biosynthesis of other 16-membered macrolides, like spiramycin, also involves a type I polyketide synthase. guidetopharmacology.org
Glycosyltransferase Activities in Sugar Moiety Attachment
Following the synthesis of the macrolactone aglycone, sugar moieties are attached through glycosylation reactions catalyzed by glycosyltransferases. guidetopharmacology.org this compound, characteristic of many macrolide antibiotics, contains deoxysugars. Based on the structure of related deltamycins and carbomycin (B1668359) A (Deltamycin A4), these sugars likely include mycarose (B1676882) and mycaminose (B1220238).
Glycosyltransferases are enzymes that catalyze the transfer of a sugar residue from an activated donor molecule (such as a nucleoside diphosphate (B83284) sugar) to an acceptor molecule, in this case, the macrolactone aglycone or a partially glycosylated intermediate. guidetopharmacology.org The sequential attachment of these sugar moieties is a critical step for the biological activity of macrolide antibiotics. guidetopharmacology.org Studies on the biosynthesis of other macrolides, such as spiramycin, have identified specific glycosyltransferases responsible for the attachment of individual sugar units and highlighted the potential involvement of auxiliary proteins in this process. guidetopharmacology.org While the specific glycosyltransferases involved in the attachment of the mycarose and mycaminose residues in this compound biosynthesis are not detailed in the search results, their enzymatic activity is essential for forming the complete glycosylated macrolide structure.
Tailoring Enzyme Functions (e.g., Oxidoreductases, Methyltransferases)
After the polyketide backbone is assembled and the sugar moieties are attached, the macrolide structure undergoes further modifications catalyzed by a variety of tailoring enzymes. These enzymes introduce functional groups that contribute to the final structure and biological activity of this compound. Key tailoring reactions observed in deltamycins and related macrolides include acylation and oxidoreduction.
Acylation is a significant tailoring step in the biosynthesis of the deltamycins. This compound possesses an acetyl group at the 4'' position of the mycarose sugar. Related deltamycins, such as Deltamycin A2, A3, and A4 (Carbomycin A), feature propionyl, n-butyryl, and isovaleryl groups, respectively, at this position. This suggests the involvement of specific acyltransferases that utilize different acyl-CoA donors to modify the 4''-hydroxyl group of a precursor like Deltamycin X (4''-O-deacyldeltamycin). Deltamycin X is identified as a metabolic intermediate that can be chemically converted to Deltamycins A1, A2, and A3 by acylation, indicating that the 4''-acylation is a late-stage biosynthetic step.
Oxidoreductases also play a role in modifying the macrolide structure. For instance, deepoxidation reactions of the epoxy group have been observed for Carbomycin A (Deltamycin A4) and this compound, catalyzed by enzymes present in Streptomyces halstedii subsp. deltae. This highlights the enzymatic capacity of the producing organism to perform reductive modifications on the macrolide scaffold. While methyltransferases are crucial tailoring enzymes in the biosynthesis of other macrolides (e.g., for N,N-dimethylation of amino sugars in anthracyclines), their specific role in this compound biosynthesis is not explicitly detailed in the provided information, although the presence of methylated groups in the sugar moieties (like the dimethylamino group on mycaminose) implies the action of such enzymes at some stage.
Molecular Mechanism of Action of Deltamycin A1
Ribosomal Target Binding and Inhibition of Protein Synthesis
The primary mechanism by which Deltamycin A1 inhibits protein synthesis involves its interaction with the bacterial ribosome, specifically the larger 50S subunit. ontosight.airesearchgate.net This binding event disrupts the normal functioning of the ribosome, thereby preventing the elongation of polypeptide chains. ontosight.airesearchgate.net
Interaction with the 50S Ribosomal Subunit
This compound binds to the 50S ribosomal subunit. ontosight.airesearchgate.net This subunit is a crucial component of the bacterial ribosome (70S), which is composed of the small 30S subunit and the large 50S subunit. frontiersin.orgweizmann.ac.il The 50S subunit contains the peptidyl transferase center (PTC), which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. frontiersin.orgweizmann.ac.il Macrolide antibiotics, including this compound, bind in the vicinity of the PTC, affecting its function and the passage of the nascent polypeptide chain through the ribosomal exit tunnel. nih.govnih.gov
Interference with Ribosomal Translocation
A key aspect of this compound's mechanism of action is its interference with ribosomal translocation. ontosight.airesearchgate.net Translocation is the process where the ribosome moves along the mRNA molecule by one codon, shifting the tRNA molecules from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, respectively. frontiersin.orgnih.govlibretexts.org This movement is essential for the sequential addition of amino acids to the growing polypeptide chain. frontiersin.orglibretexts.org By binding to the 50S subunit, this compound prevents or impedes this crucial step, effectively stalling the translation process. ontosight.airesearchgate.netnih.gov
Specific Binding Sites and Molecular Interactions
Macrolide antibiotics typically bind within the ribosomal exit tunnel, a channel within the 50S subunit through which the newly synthesized polypeptide chain emerges. nih.govnih.gov Binding in this region can obstruct the passage of the nascent polypeptide, leading to premature termination of protein synthesis or the production of truncated proteins. The specific binding site of macrolides is generally located near the peptidyl transferase center. nih.govnih.govnih.gov While the precise molecular interactions of this compound with the ribosome are not extensively detailed in the provided search results, macrolides are known to interact with ribosomal RNA (rRNA) nucleotides within the 23S rRNA component of the 50S subunit. nih.govnih.gov These interactions can involve hydrogen bonding and van der Waals forces, stabilizing the antibiotic's binding within the tunnel and interfering with ribosomal dynamics required for translocation. nih.gov
Cellular and Subcellular Effects on Bacterial Physiology
The inhibition of protein synthesis by this compound has significant consequences for bacterial physiology, impacting growth, replication, and potentially other essential cellular processes. medkoo.com
Impact on Bacterial Growth and Replication
By inhibiting protein synthesis, this compound directly impairs bacterial growth and replication. medkoo.com Protein synthesis is fundamental for the production of all cellular components, including enzymes, structural proteins, and regulatory factors necessary for cell division and proliferation. escholarship.org When protein synthesis is inhibited, bacteria cannot produce the necessary proteins to grow and divide, leading to a reduction or cessation of growth. escholarship.orgfrontiersin.org This effect is often concentration-dependent, with higher concentrations potentially leading to bacterial cell death. researchgate.netwikipedia.org Studies on macrolide antibiotics, including those structurally related to this compound, have shown their ability to inhibit the growth of Gram-positive bacteria and mycoplasmas. nih.govgoogle.com
Data on the minimum inhibitory concentrations (MICs) of this compound and related compounds against various bacteria illustrate their impact on bacterial growth. While specific MIC data for this compound were not extensively available, studies on related deltamycins and other macrolides demonstrate their inhibitory effects. google.com
Here is an example of how such data might be presented in a table, based on the type of data mentioned in the search results for related compounds:
Modulation of Essential Cellular Processes Beyond Protein Synthesis
While the primary target of this compound is bacterial protein synthesis, the broad impact of inhibiting this fundamental process can indirectly affect other essential cellular and subcellular processes. The disruption of protein synthesis can lead to imbalances in cellular component concentrations, affecting metabolic pathways, cell wall synthesis, and potentially even DNA replication, although these are not direct targets of macrolides. escholarship.orgnih.gov For instance, the accumulation of stalled ribosomes or truncated polypeptides could trigger stress responses within the bacterial cell. Furthermore, the reduced availability of newly synthesized enzymes and regulatory proteins can globally modulate bacterial physiology. escholarship.org However, detailed research specifically on this compound's effects on bacterial processes beyond the direct inhibition of protein synthesis is limited in the provided search results. Research on other antibiotics targeting protein synthesis suggests that the cellular response to such inhibition can be complex and involve multiple pathways. nih.govnih.govmdpi.com
Structure Activity Relationships Sar of Deltamycin A1 and Its Analogs
Influence of the Macrolactone Ring Structure on Biological Activity
The macrolactone ring forms the core of the Deltamycin A1 structure. The size and specific arrangement of atoms within this large ring are fundamental determinants of its interaction with the bacterial ribosome, the primary target of macrolide antibiotics. While specific details on the influence of the this compound macrolactone ring itself are not extensively detailed in the provided snippets, the macrolactone ring is a defining feature of this class of antibiotics, and its structure is known to be critical for ribosomal binding and inhibition of protein synthesis researchgate.netnih.gov. Modifications to the macrolactone core in macrolides can significantly impact their antibacterial potency and spectrum researchgate.net.
Contribution of Sugar Moieties (e.g., Mycarose) to Antibacterial Efficacy
This compound contains attached sugar moieties, including mycarose (B1676882). These sugar residues play a significant role in the biological activity of macrolide antibiotics researchgate.netresearchgate.netebi.ac.uk. While the precise contribution of each sugar, such as mycarose, to the antibacterial efficacy of this compound is not explicitly quantified in the search results, the presence and nature of these glycosidic attachments are generally understood to influence factors like ribosomal binding affinity, cellular uptake, and pharmacokinetic properties researchgate.netresearchgate.net. The cleavage or modification of sugar moieties can lead to changes in activity researchgate.netresearchgate.net.
SAR of Chemically Modified this compound Derivatives
Chemical modifications to the this compound structure have been explored to investigate their impact on biological activity and potentially improve therapeutic properties.
Modification at the 4''-hydroxyl group of the mycarose sugar moiety has been a focus of SAR studies for deltamycins researchgate.netthieme-connect.de. Using 4''-O-deacyldeltamycin as a starting material, various 4''-O-acyl derivatives were synthesized. One notable analog is 4''-O-phenylacetyldeltamycin (PAD), which demonstrated good activity against various bacteria and mycoplasma nih.gov. Studies on para-substituted PAD derivatives indicated that modifications such as the addition of p-nitrophenylacetyl (NPAD) and p-methylsulfonylphenylacetyl (SPAD) groups could lead to increased potency against certain bacteria compared to PAD nih.gov. The ester bond at the 4''-position of the mycarose moiety in 4''-O-phenylacetyldeltamycin has shown surprising stability against biological hydrolysis in vivo google.com.
Here is a representation of the relative potency of some 4''-O-acyl analogs:
| Analog | Relative Potency (vs. PAD) | Against Certain Bacteria |
| 4''-O-Phenylacetyldeltamycin (PAD) | 1x | Good activity |
| 4''-O-p-Nitrophenylacetyl-deacyldeltamycin (NPAD) | Increased | Increased potency |
| 4''-O-p-Methylsulfonylphenylacetyl-deacyldeltamycin (SPAD) | Increased | Increased potency |
Deepoxidation is a chemical transformation involving the removal of an oxygen atom, often from an epoxide ring. Deepoxidation products designated as P1, P2, and P3 have been identified for this compound nih.govnih.govcollaborativedrug.com. These deepoxidation products of this compound, along with those of carbomycin (B1668359) A and 4''-phenylacetyldeltamycin, have shown high in vitro antibacterial and antimycoplasmal activities nih.gov. Their activities were reported to be comparable to those of their respective parent compounds nih.gov. This suggests that the epoxide ring at the 12,13 position, which is absent in the deepoxidation products, is not absolutely essential for retaining significant antibacterial activity nih.gov. Deepoxidation of 16-membered epoxyenone macrolides, including this compound, can occur reductively, and the P1 product can spontaneously convert to geometric isomers P2 and P3 researchgate.netresearchgate.net.
Modifications at other hydroxyl or keto groups on the macrolactone ring or sugar moieties of macrolides can also influence their biological activity drugdesign.org. While specific detailed studies on systematic modifications at other hydroxyl or keto groups of this compound were not prominently featured in the provided search results, general principles from macrolide chemistry suggest that altering these functional groups can impact ribosomal binding, metabolic stability, and pharmacokinetic properties researchgate.netgoogle.commdpi.com. For instance, methylation of hydroxyl groups has been shown to improve the pharmacoprofile of some leucomycin (B7888351) antibiotics researchgate.net. Reduction of carbonyl groups in other macrolides has been reported to cause a loss or reduction in activity researchgate.net.
Molecular Mechanisms of Bacterial Resistance to Deltamycin A1
Target Site Modification as a Resistance Mechanism
Modification of the ribosomal target site is a prevalent mechanism of resistance to macrolides. This typically involves alterations to the 23S ribosomal RNA (rRNA) or mutations in ribosomal proteins that interact with the macrolide binding site. nih.govnih.govasm.org These modifications can reduce the binding affinity of the antibiotic to the ribosome, thereby diminishing its inhibitory effect. psu.edu
Ribosomal RNA Methylation (e.g., 23S rRNA)
Methylation of specific nucleotides within the 23S rRNA is a widespread mechanism conferring resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). msu.ruasm.orgnih.govpnas.org The most common modification is the methylation of adenine (B156593) at position 2058 (A2058) in domain V of the 23S rRNA, often catalyzed by enzymes from the Erythromycin (B1671065) Ribosome Methylase (Erm) family. msu.runih.govasm.orgnih.gov This methylation can be monomethylation or dimethylation at the N6 atom of A2058. msu.runih.govpnas.org Dimethylation of A2058 typically confers high-level resistance to MLSB antibiotics, while monomethylation can result in low to moderate resistance to macrolides. nih.govpnas.org The methyl group(s) at A2058 can sterically hinder the binding of macrolides to their target site in the nascent peptide exit tunnel. msu.ru
Another nucleotide implicated in macrolide resistance through methylation is guanine (B1146940) at position 748 (G748) in domain II of the 23S rRNA. msu.runih.govpnas.org Methylation of G748 by methyltransferase RlmAII (TlrD) has been shown to contribute to macrolide resistance, particularly in synergy with A2058 methylation for certain macrolides like tylosin (B1662201) and mycinamycin. msu.rupnas.org
Methylation of other 23S rRNA residues, such as A2503 by the methyltransferase Cfr, can also confer resistance to several classes of antibiotics, including some targeting the peptidyl transferase center. msu.rubiorxiv.orgmcmaster.ca
Data Table: Examples of 23S rRNA Methylations Conferring Macrolide Resistance
| 23S rRNA Nucleotide (E. coli numbering) | Modification Site | Enzyme Family/Name | Resistance Phenotype | Relevant Citations |
| A2058 | N6 Methylation | Erm family | MLSB | msu.runih.govasm.orgnih.gov |
| G748 | N1 Methylation | RlmAII (TlrD) | Macrolide (synergistic with A2058) | msu.rupnas.org |
| A2503 | C8 Methylation | Cfr | Multiple classes (including some PTC-targeting) | msu.rubiorxiv.orgmcmaster.ca |
Mutations in Ribosomal Proteins
Mutations in ribosomal proteins, particularly those forming the nascent peptide exit tunnel, can also lead to macrolide resistance. Proteins L4 and L22 are frequently implicated in this mechanism. d-nb.infonih.govasm.orgpnas.orgasm.org Mutations in these proteins can alter the shape or properties of the exit tunnel, affecting macrolide binding or allowing the ribosome to bypass the antibiotic's block. pnas.orgasm.org
Studies have identified various mutations in L4 and L22 associated with macrolide resistance in different bacterial species. These can include point mutations, insertions, or deletions. nih.govasm.orgasm.org For instance, mutations in L22, such as deletions or amino acid substitutions, have been shown to confer resistance to erythromycin and other macrolides. nih.govasm.orgpnas.org Similarly, mutations in L4 have been linked to decreased susceptibility to macrolides. d-nb.infonih.govasm.org The specific location and nature of the mutation can influence the level and spectrum of resistance. nih.govasm.org
While some ribosomal protein mutations may directly impact macrolide binding, others might confer resistance through indirect mechanisms, such as influencing the interaction with efflux pumps or altering the translation of specific proteins. pnas.org
Data Table: Examples of Ribosomal Protein Mutations Associated with Macrolide Resistance
| Ribosomal Protein | Type of Mutation | Examples of Specific Alterations (if available) | Bacterial Species (examples) | Relevant Citations |
| L4 | Point mutations, insertions, deletions | G71R (E. coli numbering) | Streptococcus pneumoniae, Legionella pneumophila, Pseudomonas aeruginosa | d-nb.infonih.govasm.org |
| L22 | Point mutations, insertions, deletions | ΔMKR deletion, G95D, P99Q, A93E, P91S, G83E (E. coli numbering) | Escherichia coli, Haemophilus influenzae, Streptococcus pneumoniae, Campylobacter jejuni, Legionella pneumophila, Pseudomonas aeruginosa | d-nb.infonih.govasm.orgpnas.orgasm.org |
Efflux Pump Systems Conferring Resistance
Bacterial efflux pumps are membrane-bound proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. mdpi.commdpi.comreactgroup.orgnih.govmdpi.commdpi.com Efflux pumps play a significant role in both intrinsic and acquired macrolide resistance in various bacterial species. mdpi.commdpi.comasm.org
Identification and Characterization of Specific Efflux Pumps
Several families of efflux pumps are involved in macrolide resistance, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) transporters, and the Resistance-Nodulation-Division (RND) family. mdpi.commdpi.com
In Gram-positive bacteria, MFS pumps like Mef (Macrolide Efflux) and ABC transporters like Msr (Macrolide-Streptogramin Resistance) are commonly associated with macrolide efflux. mdpi.commdpi.comasm.orgnih.gov The mef genes (e.g., mefA, mefE) encode proton motive force-dependent efflux pumps that confer resistance to 14- and 15-membered macrolides. mdpi.comnih.gov The msr genes (e.g., msrA) encode ABC transporters that can confer resistance to macrolides and streptogramin B. mdpi.commdpi.comnih.gov In some cases, Mef and Msr pumps can work synergistically to enhance macrolide extrusion. mdpi.comnih.gov
In Gram-negative bacteria, RND-type efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are major contributors to multidrug resistance, including resistance to macrolides. mdpi.commdpi.comnih.govoup.com These are tripartite systems spanning the inner membrane, periplasmic space, and outer membrane. mdpi.comnih.gov Other RND pumps like MexAB-OprM in Pseudomonas aeruginosa and CmeABC in Campylobacter jejuni also contribute to macrolide efflux. mdpi.commdpi.com
Data Table: Examples of Efflux Pumps Involved in Macrolide Resistance
| Efflux Pump Family | Example Pump System | Bacterial Species (examples) | Relevant Substrates (including macrolides) | Relevant Citations |
| MFS | Mef (MefA, MefE) | Streptococcus pneumoniae, Staphylococcus spp., Corynebacterium spp., Enterococcus spp. | 14- and 15-membered macrolides | mdpi.commdpi.comnih.gov |
| ABC Transporter | Msr (MsrA) | Staphylococcus spp., Streptococcus spp., Pseudomonas spp., Corynebacterium spp. | Macrolides, Streptogramin B | mdpi.commdpi.comasm.orgnih.gov |
| ABC Transporter | MacAB-TolC | Escherichia coli, other Gram-negative pathogens | Macrolides, polypeptide virulence factors | mdpi.commdpi.com |
| RND | AcrAB-TolC | Escherichia coli, other Gram-negative enterobacteria | Multiple drugs, including macrolides | mdpi.commdpi.comnih.govoup.com |
| RND | MexAB-OprM | Pseudomonas aeruginosa | Multiple drugs, including macrolides | mdpi.com |
| RND | CmeABC | Campylobacter jejuni | Multiple drugs, including macrolides | mdpi.commdpi.com |
Regulation and Expression of Efflux Pump Genes
The expression of efflux pump genes can be constitutive or inducible. nih.govnih.gov Inducible expression often occurs in response to the presence of antibiotics or other inducing agents. nih.govmdpi.com Regulatory mechanisms can involve transcriptional attenuation, specific transcription factors, or other complex regulatory networks. msu.rumdpi.com For example, expression of the erm genes, which are sometimes located upstream of efflux genes, can be induced by erythromycin, leading to increased resistance. msu.ru Similarly, the expression of some efflux pumps can be induced by bile salts, which might be relevant in the context of intestinal infections. mdpi.com Mutations in regulatory genes can also lead to the overexpression of efflux pumps, contributing to higher levels of resistance. mdpi.comreactgroup.org
Enzymatic Inactivation of Deltamycin A1
Enzymatic inactivation is another mechanism by which bacteria can resist macrolide antibiotics. nih.govmdpi.comaimspress.comdroracle.airesearchgate.net This involves bacterial enzymes that chemically modify or degrade the antibiotic molecule, rendering it ineffective. droracle.airesearchgate.netasm.orgmdpi.com
For macrolides, enzymatic inactivation can occur through the hydrolysis of the macrolactone ring, catalyzed by macrolide esterases (e.g., EreA, EreB). droracle.airesearchgate.netacs.org This hydrolysis opens the ring structure, preventing the antibiotic from binding effectively to the ribosome. researchgate.net Macrolide phosphotransferases (Mph) can also inactivate macrolides by phosphorylating a hydroxyl group on the desosamine (B1220255) sugar, which is essential for ribosome binding. droracle.aid-nb.info
While enzymatic inactivation is a known mechanism for macrolide resistance in general, the specific enzymes that inactivate this compound would require further investigation to be definitively characterized. However, the principles of macrolide esterases and phosphotransferases are relevant to understanding this potential resistance pathway for this compound.
Data Table: Examples of Enzymes Involved in Macrolide Inactivation
| Enzyme Class | Example Enzyme(s) | Mechanism of Inactivation | Relevant Substrates (examples) | Relevant Citations |
| Macrolide Esterases | EreA, EreB | Hydrolysis of macrolactone ring | Erythromycin | droracle.airesearchgate.netacs.org |
| Macrolide Phosphotransferases | Mph | Phosphorylation of desosamine sugar | Erythromycin, Tylosin | droracle.aid-nb.info |
Mechanisms of Antibiotic Modifying Enzymes
Enzymatic inactivation is a significant mechanism of macrolide resistance. Bacteria produce enzymes that chemically modify the antibiotic molecule, rendering it unable to bind effectively to the ribosome and exert its inhibitory effect. nih.govactanaturae.ru Two major classes of enzymes are implicated in macrolide detoxification: macrolide phosphotransferases (MPHs) and macrolide esterases (Eres). nih.govactanaturae.ru
Macrolide phosphotransferases (MPHs) inactivate macrolides by catalyzing the transfer of a phosphate (B84403) group, typically from GTP, to the 2'-OH group of the desosamine sugar attached to the macrolide ring. nih.govactanaturae.ru This phosphorylation disrupts a key interaction required for macrolide binding to the bacterial ribosome. nih.gov Several different MPH enzymes have been identified, with varying substrate specificities for 14-, 15-, and 16-membered macrolide rings. actanaturae.rumdpi.com
Macrolide esterases (Eres) confer resistance by hydrolyzing the lactone ring of macrolide antibiotics. actanaturae.ru This hydrolysis breaks the macrocyclic structure, eliminating the antibiotic's ability to bind to the ribosome. actanaturae.ru Erythromycin esterases (EreA, EreB, EreC, EreD) are examples of these enzymes, primarily hydrolyzing 14- and 15-membered macrolides. mdpi.com
A third class of enzymes, macrolide glycosyltransferases, can also modify macrolides by glycosylating the 2'-OH group. actanaturae.rupnas.org While these enzymes are primarily found in macrolide-producing bacteria for self-protection, there is a potential for this mechanism to be acquired by other bacteria and contribute to resistance in the future. nih.govactanaturae.ru
Comparative Analysis of Inactivating Enzymes
Macrolide phosphotransferases and esterases represent distinct enzymatic strategies for inactivating macrolide antibiotics. MPH enzymes modify the antibiotic by adding a phosphate group, altering its chemical structure and preventing ribosomal binding. nih.govactanaturae.ru Ere enzymes, on the other hand, hydrolyze the macrolide's lactone ring, physically breaking the molecule. actanaturae.ru
The substrate specificity of these enzymes can vary. For instance, different MPH enzymes (e.g., MPHA and MPHB) show preferences for macrolides with different ring sizes. actanaturae.ru Similarly, erythromycin esterases are primarily active against 14- and 15-membered macrolides. actanaturae.rumdpi.com This variation in substrate range among different inactivating enzymes contributes to the diverse resistance profiles observed in bacterial populations.
| Enzyme Class | Mechanism of Inactivation | Target Site on Macrolide | Macrolide Ring Size Specificity (Examples) |
| Macrolide Phosphotransferases | Phosphorylation | 2'-OH group of desosamine | 14-, 15-, and 16-membered rings actanaturae.ru |
| Macrolide Esterases | Hydrolysis of the lactone ring | Lactone ring | Primarily 14- and 15-membered rings actanaturae.rumdpi.com |
| Macrolide Glycosyltransferases | Glycosylation | 2'-OH group of desosamine | Varies (primarily in producer organisms) actanaturae.rupnas.org |
Horizontal Gene Transfer and Dissemination of Resistance Determinants
Horizontal gene transfer (HGT) plays a crucial role in the rapid spread of antibiotic resistance genes, including those encoding macrolide resistance mechanisms, among bacterial populations. nih.govdroracle.aimdpi.comreactgroup.orgfrontiersin.org HGT allows bacteria to acquire genetic material from other bacteria through mechanisms such as transformation, conjugation, and transduction. droracle.aimdpi.comreactgroup.org
Many genes encoding macrolide modifying enzymes, such as mph and ere genes, are located on mobile genetic elements like plasmids and transposons. actanaturae.runih.govmdpi.com These mobile elements can be readily transferred between different bacterial species and genera, facilitating the dissemination of resistance determinants across diverse microbial ecosystems. nih.govdroracle.aifrontiersin.orgnih.govfrontiersin.org The presence of multiple resistance genes on the same mobile element can also contribute to the co-selection of resistance to multiple antibiotic classes. droracle.aimdpi.com Studies have shown the transfer of erm(B), a gene encoding a ribosomal methyltransferase conferring macrolide resistance, via mobile genetic elements like integrative and conjugative elements (ICEs) among Streptococcus suis strains. frontiersin.org
Adaptive Evolution and Phenotypic Plasticity in Resistant Strains
Beyond the acquisition of specific resistance genes, bacteria can also develop resistance through adaptive evolution and exhibit phenotypic plasticity. Adaptive evolution involves the accumulation of spontaneous mutations in the bacterial genome that confer a survival advantage in the presence of antibiotics. mdpi.commdpi.comasm.orgnih.govbiorxiv.org These mutations can affect various cellular processes, including the antibiotic's target site, efflux pumps, or regulatory pathways. reactgroup.orgmdpi.comnih.govbiorxiv.orgnih.govarxiv.org
Mutations in ribosomal proteins or ribosomal RNA can alter the macrolide binding site, reducing the antibiotic's affinity and conferring resistance. nih.govnih.govmdpi.comnih.gov For example, mutations in the 23S rRNA or ribosomal protein L34 have been linked to macrolide resistance. nih.govmdpi.comnih.gov While target modification is a common mechanism for macrolides, enzymatic inactivation and efflux pumps are also significant contributors to resistance. nih.govreactgroup.org
Adaptive evolution can also lead to increased expression of existing resistance genes or efflux pumps through mutations in regulatory regions. reactgroup.orgmdpi.com Furthermore, bacteria can exhibit phenotypic plasticity, where their physiological state changes in response to environmental cues, including antibiotic exposure, leading to transient or heritable changes in susceptibility. nih.gov This can involve mechanisms like the formation of persister cells, which are metabolically quiescent and can survive antibiotic treatment, providing a reservoir for the emergence of resistant mutants. mdpi.com Laboratory evolution experiments have demonstrated that bacteria can rapidly adapt to antibiotic exposure through the selection of tolerant and/or resistant mutants. nih.gov
| Mechanism | Description | Genetic Basis | Impact on Resistance |
| Target Modification | Alterations in the antibiotic binding site on the ribosome. | Mutations in ribosomal RNA (e.g., 23S rRNA) or ribosomal proteins. nih.govnih.govmdpi.comnih.gov | Reduced antibiotic affinity, leading to decreased efficacy. nih.govnih.gov |
| Increased Efflux | Increased activity or expression of efflux pumps that expel the antibiotic. | Mutations in regulatory genes or increased copy number of efflux pump genes. reactgroup.orgmdpi.com | Lower intracellular antibiotic concentration. reactgroup.orgmdpi.com |
| Enzymatic Inactivation | Production of enzymes that chemically modify or degrade the antibiotic. | Acquisition of genes encoding modifying enzymes (e.g., mph, ere). actanaturae.runih.govmdpi.com | Antibiotic rendered inactive or less active. nih.govactanaturae.ru |
| Adaptive Mutations (other) | Mutations in various genes affecting antibiotic uptake, metabolism, etc. | Spontaneous mutations in chromosomal DNA. mdpi.commdpi.comnih.govbiorxiv.org | Can lead to diverse resistance phenotypes and compensatory effects. nih.govbiorxiv.org |
| Phenotypic Plasticity (e.g., Persister Cells) | Transient, non-heritable changes in susceptibility. | Physiological state changes, potentially influenced by environmental factors. mdpi.comnih.gov | Survival of a subpopulation, potentially facilitating the emergence of resistance. mdpi.com |
Synthesis and Derivatization Strategies for Deltamycin A1 Analogs
Chemical Synthesis of Deltamycin A1 Core Structures
The total chemical synthesis of complex macrolide core structures, including those related to this compound, presents significant challenges due to their size, multiple stereocenters, and varied functional groups. bohrium.comresearchgate.net However, advancements in synthetic methodologies have enabled the construction of diverse macrolide scaffolds. nih.govnih.gov Strategies often involve the convergent assembly of smaller, simpler chemical building blocks. nih.govbohrium.com This approach allows for the creation of structures not readily accessible through traditional semisynthesis. nih.govbohrium.com
For instance, synthetic routes might involve the construction of polyol chains using methods like asymmetric acetate (B1210297) aldol (B89426) reactions or Sharpless asymmetric epoxidation to set specific stereochemistries. researchgate.netcolorado.edu Macrocyclization reactions are then employed to form the large lactone ring. colorado.edu While total synthesis provides flexibility in generating novel structures, it can be lengthy, involving multiple linear steps. pnas.org
Semi-synthetic Approaches for Novel this compound Derivatives
Semisynthesis is a widely used strategy for generating macrolide derivatives, utilizing the readily available natural product scaffold as a starting material for chemical modifications. nih.govbohrium.comnih.gov This approach leverages the inherent structural complexity and stereochemistry of the natural product while allowing for targeted alterations at specific positions. nih.gov
Regioselective Acylation and Deacylation Reactions
Regioselective acylation and deacylation are fundamental transformations in the semisynthesis of macrolide analogs. These reactions involve the selective introduction or removal of acyl groups at specific hydroxyl functionalities on the macrolide core or its attached sugars. nih.govtcichemicals.comrsc.org The Deltamycin family members themselves differ in the acyl group present on the mycarose (B1676882) moiety (acetyl in this compound, propionyl in A2, n-butyryl in A3, and isovaleryl in A4/carbomycin (B1668359) A), highlighting the significance of these positions for structural variation. medchemexpress.com
Achieving regioselectivity can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. nih.gov Strategies to control regioselectivity often involve the use of protecting groups, specific catalysts, or controlled reaction conditions (e.g., stoichiometry, temperature, solvent). tcichemicals.comnih.gov For example, enzymatic catalysis using lipases has been explored for regioselective acylation of complex molecules with multiple hydroxyl groups. nih.gov
Interactive Table 1: Examples of Regioselective Acylation Strategies
| Strategy | Description | Potential Application in Macrolide Semisynthesis |
| Protecting Groups | Temporarily blocking reactive sites to direct modification to a specific position. | Selective acylation/deacylation of hydroxyl groups on the macrolactone or sugars. |
| Specific Catalysts | Utilizing catalysts that favor reaction at a particular functional group. | Chemo- or biocatalysts for selective acylation. tcichemicals.comnih.gov |
| Controlled Conditions | Manipulating temperature, solvent, and stoichiometry. | Influencing the kinetic or thermodynamic outcome of the reaction. nih.gov |
| Enzymatic Methods | Employing enzymes (e.g., lipases) with inherent regioselectivity. | Selective acylation of specific hydroxyl groups on the macrolide scaffold. nih.gov |
Epoxide Ring Manipulations and Conversions
The epoxide ring present in the structure of this compound (specifically, the 12,13-epoxy group) is a key reactive handle for chemical modification. nih.govresearchgate.net Manipulations of this epoxide ring can lead to the generation of novel analogs with altered biological properties. nih.govpnas.orgmdpi.com
Epoxide ring-opening reactions are common transformations, typically involving nucleophilic attack at one of the epoxide carbons, leading to the formation of a new bond and opening of the three-membered ring. libretexts.orgresearchgate.netsioc-journal.cn The regioselectivity of epoxide opening can be influenced by reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.org Under acidic conditions, nucleophilic attack tends to occur at the more substituted carbon, while under basic conditions, attack favors the less substituted carbon, following an SN2-like mechanism. libretexts.org
Conversions of the epoxide ring can also involve isomerization or reduction reactions. researchgate.net For example, hydrogenation of epoxides can yield alcohols. researchgate.net Studies on other macrolides with epoxide functionalities, such as carbomycin A (Deltamycin A4), have shown that deepoxidation products can retain significant antibacterial and antimycoplasmal activities, suggesting that modifications of this region in this compound could yield biologically active analogs. researchgate.net
Interactive Table 2: Epoxide Ring Manipulation Reactions
| Reaction Type | Description | Potential Outcome |
| Ring Opening | Nucleophilic attack on an epoxide carbon, breaking the C-O bond and forming a new bond. libretexts.orgsioc-journal.cn | Introduction of various functional groups (e.g., alcohols, amines). libretexts.org |
| Isomerization | Rearrangement of the epoxide to form carbonyl compounds (e.g., aldehydes or ketones). researchgate.net | Generation of new reactive sites on the macrolide. |
| Reduction | Conversion of the epoxide to a hydroxyl group, often via hydrogenation. researchgate.net | Alteration of the polarity and potentially biological activity. |
Synthesis of Conjugates and Prodrugs
To improve properties such as solubility, targeting, or bioavailability, this compound or its derivatives can be synthesized as conjugates or prodrugs. nih.gov Conjugation involves covalently linking the macrolide to another molecule, such as a polymer, protein, or targeting ligand. nih.govnih.gov This strategy can be used to create targeted drug delivery systems or improve the pharmacological profile of the compound. nih.govnih.gov
Prodrugs are inactive or less active derivatives of the parent drug that undergo in vivo conversion to release the active compound. This approach can help overcome issues like poor absorption, rapid metabolism, or toxicity. For this compound, prodrug strategies could involve masking polar groups through esterification or other labile linkages that are cleaved under physiological conditions.
Chemoenzymatic Synthesis and Biocatalysis for Analog Generation
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. nih.govfrontiersin.org This approach is increasingly valuable in the synthesis of complex natural products and their analogs, offering advantages such as milder reaction conditions, reduced byproducts, and high stereo- and regioselectivity. nih.gov
Biocatalysis, utilizing isolated enzymes or whole cells, can be applied to introduce specific modifications on the this compound scaffold that are difficult to achieve through purely chemical means. nih.gov Enzymes like glycosyltransferases could potentially be used to modify the sugar moieties attached to the macrolactone ring, altering their structure and potentially their interaction with the ribosomal target or their pharmacokinetic properties. researchgate.net Oxidoreductases or other enzymes could also be employed for selective oxidation, reduction, or functionalization of the macrolide core. nih.gov The integration of enzyme engineering and synthetic biology techniques holds promise for developing novel biocatalysts tailored for specific modifications of this compound, enabling the generation of a wider diversity of analogs. nih.gov
Interactive Table 3: Role of Chemoenzymatic Approaches
| Approach | Description | Application in this compound Analog Synthesis |
| Chemoenzymatic | Combining chemical and enzymatic steps in a synthetic route. nih.govfrontiersin.org | Selective modifications at challenging positions; milder conditions. nih.gov |
| Biocatalysis | Using enzymes or whole cells to catalyze specific reactions. nih.gov | Glycosylation modifications; selective oxidation/reduction/functionalization. researchgate.net |
| Enzyme Engineering | Modifying enzymes to accept new substrates or catalyze novel transformations. | Creating tailored biocatalysts for specific this compound modifications. nih.gov |
Advanced Analytical Methodologies for Deltamycin A1 Research
Chromatographic Separation and Quantification Techniques
Chromatography plays a vital role in separating Deltamycin A1 from complex mixtures and quantifying its presence. This is essential for assessing purity and determining concentration in various samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of pharmaceutical compounds, including macrolide antibiotics like this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By pumping the liquid mobile phase through a column packed with the stationary phase, different compounds elute at different times, allowing for their separation. lcms.cz This technique is fundamental for verifying drug purity and quantifying the concentration of an active compound by measuring the area or height of the chromatographic peak. lcms.czptfarm.pl HPLC methods can be developed and validated to ensure accuracy, precision, linearity, and specificity for the quantification of target analytes. ptfarm.plnih.gov In the context of antibiotics, HPLC can be used to determine the purity of the main active components and their related substances. researchgate.netthermofisher.com
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. waters.comijsrtjournal.com This results in enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC. waters.comijsrtjournal.compharmascholars.com UPLC offers higher resolution, enabling better separation of closely eluting peaks, which is particularly advantageous for the analysis of complex samples and the detection of impurities or related compounds. waters.comijsrtjournal.comchromatographyonline.com The increased speed of UPLC allows for faster analysis times and higher sample throughput, making it a valuable tool in pharmaceutical quality control and research. waters.comijsrtjournal.compharmascholars.com UPLC can provide a more satisfactory solution for the separation of complex samples due to its increased peak capacity. chromatographyonline.com
Mass Spectrometry for Structural Elucidation and Metabolite Profiling
Mass spectrometry (MS) is a powerful technique that provides information about the mass-to-charge ratio of molecules, which is crucial for identifying compounds and elucidating their structures. When coupled with chromatography, it becomes an even more potent tool for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of LC (including both HPLC and UPLC) with the detection power of MS. excedr.com This hyphenated technique is indispensable for analyzing complex mixtures, such as biological extracts or fermentation broths where this compound might be present alongside related compounds or metabolites. excedr.comresearchgate.net LC separates the mixture's components before they enter the mass spectrometer, which then ionizes the separated compounds and measures their mass-to-charge ratios. excedr.com This allows for the identification and quantification of individual components within the mixture, providing detailed insights into the sample's composition. excedr.com LC-MS has become an essential tool in various fields, including pharmaceutical analysis, due to its ability to accurately analyze a wide range of chemical compounds. excedr.comchromatographyonline.com It is particularly useful for monitoring the stability of pharmaceuticals and characterizing complex samples. chromatographyonline.commdpi.comharvard.edu
Tandem Mass Spectrometry (MS/MS) for Precise Identification and Quantification
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. excedr.com In LC-MS/MS, ions from the first mass analyzer are fragmented, and the resulting fragment ions are then analyzed in a second mass analyzer. excedr.comharvard.edu This fragmentation pattern provides highly specific structural information, enabling more precise identification and quantification of target compounds, even in complex matrices. excedr.comhilarispublisher.com MS/MS enhances specificity and sensitivity, making it ideal for identifying and quantifying low-abundance compounds and differentiating between structurally similar molecules. excedr.comresearchgate.netredalyc.orgnih.gov For macrolide antibiotics like this compound, LC-MS/MS is a powerful tool for suspect screening and semi-quantitative determination, utilizing diagnostic fragment ions characteristic of the macrolide structure. mdpi.com This technique is widely used for the determination of antibiotic residues and metabolites in various sample types, offering high accuracy and sensitivity. mdpi.comnih.govmdpi.com
Application of Spectroscopic Techniques in Structural Confirmation (e.g., UV, IR, NMR)
Spectroscopic techniques provide complementary information about the structure and functional groups of this compound, crucial for confirming its identity and characterizing its properties.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of UV or visible light by a compound, providing information about the presence of chromophores (groups that absorb light) and conjugated systems. labmanager.comiip.res.in Deltamycins, including this compound, have been reported to show a UV absorption maximum at 240 nm. researchgate.netjst.go.jpgoogle.com This UV spectrum can be used for the detection and quantification of this compound, particularly when coupled with chromatographic methods like HPLC-UV. nih.govmdpi.comnih.gov
Infrared (IR) spectroscopy detects the vibrational transitions of molecules, generating a unique "fingerprint" based on their functional groups. labmanager.comiip.res.in This technique is valuable for confirming the identity of a compound and identifying the presence of specific functional groups within the this compound structure. labmanager.comiip.res.in IR spectroscopy provides a molecular fingerprint through absorption patterns, aiding in structural verification. labmanager.com
Nuclear Magnetic Resonance (NMR) spectroscopy investigates the magnetic properties of atomic nuclei, particularly 1H and 13C, to reveal detailed information about the structure, chemical environment, and stereochemistry of molecules. labmanager.comiip.res.ineurofins.com NMR is indispensable for confirming the molecular identity and elucidating the complete structure of complex molecules like macrolides. researchgate.netlabmanager.comiip.res.inmedchemexpress.com It provides detailed insights into atomic environments and stereochemistry, ensuring the compound matches the intended specification. labmanager.com Both 1H NMR and 13C NMR are powerful tools for structural confirmation and can also be used to evaluate the purity of a substance. labmanager.commdpi.commdpi.com
Method Development and Validation Protocols for Research-Grade Analysis
Research-grade analysis of compounds such as this compound typically involves the development and validation of robust analytical methods to ensure the accuracy, precision, and reliability of experimental results. Common methodologies employed in this context include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with detectors such as UV-Vis or mass spectrometry (MS) for identification and structural elucidation. Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are also crucial for structural confirmation and detailed analysis medchemexpress.com.
Method development for research purposes involves optimizing parameters such as mobile phase composition, stationary phase, flow rate, and detection wavelengths in chromatography, or selecting appropriate spectroscopic techniques and sample preparation methods. Validation protocols in a research context, while potentially less stringent than those for regulatory submissions, are still essential to demonstrate that the method is suitable for its intended purpose. This can involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Chromatographic analysis, including analytical chromatographic steps following extraction, and spectroscopic analysis are recognized screening methods in research involving the production of desired compounds googleapis.comgoogle.comgoogle.com. Chemical chromogenic assays can also be applied googleapis.comgoogle.comgoogle.com. The specific application and validation parameters for this compound research would depend on the nature of the research, such as studies on its biosynthesis, metabolism, or chemical modifications.
Detailed research findings or specific data tables pertaining directly to the method development and validation protocols exclusively for this compound research-grade analysis were not available in the provided search results. However, the general principles of analytical method development and validation using techniques like chromatography and spectroscopy are broadly applicable in the study of macrolide antibiotics and other complex natural products in research environments.
Comparative Molecular and Biological Studies of Deltamycin A1
Comparative Analysis with Other 16-Membered Macrolides
Deltamycin A1 is part of the 16-membered macrolide group of antibiotics. This class includes other compounds such as tylosin (B1662201), josamycin (B1673084), and spiramycin (B21755). Comparative studies highlight both shared features and distinctions in their structures, ribosomal binding, and resistance profiles.
Structural Homologies and Variations
This compound, along with deltamycins A2, A3, and A4, are described as belonging to the basic macrolide family and possessing similarities to the structure of deltamycin A4. medchemexpress.com Deltamycin A4 is identified as carbomycin (B1668359) A with an isovaleryl group on the mycarose (B1676882) moiety. Deltamycins A1, A2, and A3 differ from A4 by having acetyl, propionyl, and n-butyryl groups, respectively, in place of the isovaleryl group of deltamycin A4. The structure of this compound has been determined mainly from spectral properties and verified by chemical synthesis. medchemexpress.com Other macrolides like erythromycin (B1671065) are 14-membered nih.gov, while tylosin, josamycin, and spiramycin are 16-membered macrolides. nih.govnih.govnih.gov
Comparative Ribosomal Binding Affinities and Kinetic Profiles
While the search results confirm that macrolides, including lincosamides like clindamycin, inhibit protein synthesis by binding to the 50S ribosomal subunit, specifically the 23S RNA subunit, detailed comparative data on the ribosomal binding affinities and kinetic profiles specifically for this compound compared to other 16-membered macrolides were not extensively available in the provided snippets. nih.gov
Cross-Resistance Patterns and Shared Resistance Mechanisms
Cross-resistance is a significant consideration among macrolide antibiotics. Resistance to macrolides often involves mechanisms such as target site modification (e.g., methylation of ribosomal RNA) or active efflux of the antibiotic from the bacterial cell. While the search results discuss resistance in the context of other antibiotics like daptomycin (B549167) and vancomycin (B549263) against Gram-positive bacteria, specific detailed cross-resistance patterns and shared resistance mechanisms involving this compound and other 16-membered macrolides were not explicitly detailed in the provided snippets. mdpi.comnih.gov However, the activity of deltamycin derivatives against certain pathogenic antibiotic-resistant strains of Gram-positive bacteria suggests potential differences or shared mechanisms with other antibiotics. google.com
Spectrum of Activity Against Gram-Positive Bacteria
This compound has shown activity against Gram-positive bacteria. google.com Studies on deltamycin derivatives, such as 4"-phenylacetyl-4"-deacyl deltamycins (PAD) and their tetrahydro- derivatives (4H-PAD), have demonstrated inhibition of the growth of Gram-positive bacteria. google.com Comparative studies using the serial broth dilution method at pH 7.5 showed that PAD was more active than carbomycin A and josamycin against a wide variety of bacteria, including Staphylococcus aureus strains. google.com The activity of 4H-PAD was reported to be about equal to that of the reference antibiotics carbomycin A and josamycin. google.com The minimum inhibitory concentrations (MICs) against Staphylococcus aureus FDA 209P and Staphylococcus aureus Smith were determined for PAD, 4H-PAD, carbomycin A, and josamycin. google.com
Here is a table summarizing some of the MIC data presented:
| Compound | Test Organism | pH 7.5 (mcg/ml) |
| PAD | Staphylococcus aureus FDA 209P | < 0.2 google.com |
| 4H-PAD | Staphylococcus aureus FDA 209P | 0.4 google.com |
| CBM-A | Staphylococcus aureus FDA 209P | 0.4 google.com |
| JM | Staphylococcus aureus FDA 209P | < 0.2 google.com |
| PAD | Staphylococcus aureus Smith | 0.4 google.com |
| 4H-PAD | Staphylococcus aureus Smith | 0.8 google.com |
| CBM-A | Staphylococcus aureus Smith | 0.8 google.com |
| JM | Staphylococcus aureus Smith | 0.8 google.com |
The activity of these compounds was influenced by the pH of the medium, with lower MIC values observed at higher pH. google.com
Investigation of Activity Against Mycoplasma Species
Deltamycin derivatives, including PAD and 4H-PAD, possess activity against various mycoplasmas. google.com These compounds find utility in treating infections caused by mycoplasmas such as Mycoplasma gallisepticum, M. hyorhinus, M. meleagridis, and M. suipneumoniae. google.com Tests for minimum inhibitory concentrations against Mycoplasma gallisepticum, M. hyorhinus, M. suipneumoniae, and M. meleagridis have been conducted. google.com PAD, NPAD, SPAD, and FPAD showed marked strong activity against M. gallisepticum isolated from poultry. google.com Specifically, PAD was reported to be 5 times more active than josamycin or tylosin and 8 times more active than erythromycin against M. gallisepticum. google.com
Here is a table summarizing some comparative MIC data against Mycoplasma gallisepticum:
| Compound | Activity against M. gallisepticum (relative to PAD) |
| PAD | Marked strong activity google.com |
| Josamycin | 5 times less active than PAD google.com |
| Tylosin | 5 times less active than PAD google.com |
| Erythromycin | 8 times less active than PAD google.com |
Mycoplasmas are minute bacteria that can contaminate cell cultures and are resistant to many commonly used antibiotics. dsmz.deresearchgate.net Macrolides are among the groups of agents shown to be highly active against mycoplasmas. dsmz.de
Q & A
Q. How can researchers optimize in vivo models to reduce variability in this compound efficacy studies?
- Methodological Answer: Standardize animal husbandry (diet, circadian rhythm) and use littermate controls. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing schedules. Include power analyses to justify sample sizes .
Conflict Resolution in Literature
Q. What strategies reconcile conflicting reports on this compound’s impact on microbiome diversity?
Q. How can researchers differentiate between artifact and true biological activity in high-throughput screens of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
